molecular formula C11H9NO3 B12067964 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

Cat. No.: B12067964
M. Wt: 203.19 g/mol
InChI Key: PANKQJCPRIMQBC-SOFGYWHQSA-N
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Description

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a nitroprop-1-enyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran typically involves the condensation of 5-formyl-1-benzofuran with nitropropane in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 5-formyl-1-benzofuran reacts with the nitropropane to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products are halogenated derivatives of the benzofuran ring.

Scientific Research Applications

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole: This compound has a similar structure but with a benzodioxole ring instead of a benzofuran ring.

    5-[(E)-2-nitroprop-1-enyl]-2-benzofuran: This compound has the nitroprop-1-enyl group at the 2-position instead of the 5-position.

Uniqueness

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitroprop-1-enyl group at the 5-position of the benzofuran ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

InChI

InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3/b8-6+

InChI Key

PANKQJCPRIMQBC-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OC=C2)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-]

Origin of Product

United States

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